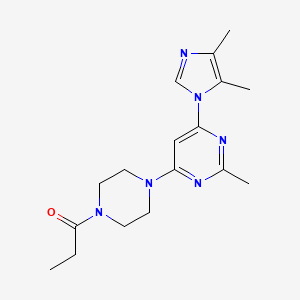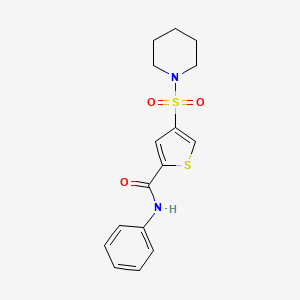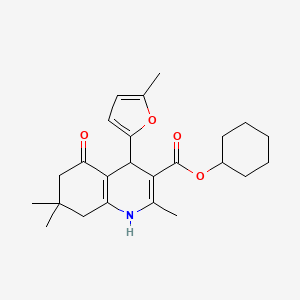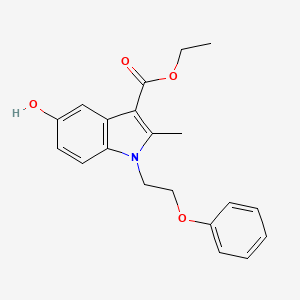![molecular formula C15H15N3O2 B5515326 4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)
4-[(anilinocarbonyl)amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Anilinocarbonyl)amino]-N-methylbenzamide is a chemical compound of significant interest in organic chemistry due to its structure and reactivity. This compound is a member of the benzamide family, a class of compounds known for their diverse applications and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves palladium-catalyzed reactions. For example, Zhang et al. (2016) developed an efficient one-pot strategy for the synthesis of o-aminobenzamides, which are structurally similar to this compound. This method features high selectivity and atom economy, and it is applicable to a wide range of N-substituted anilines and primary amines, resulting in moderate to excellent yields under mild conditions (Zhang et al., 2016).
Molecular Structure Analysis
Understanding the molecular structure of benzamide derivatives is crucial for their application in various fields. For instance, the structure of N-(4-Chlorophenyl)-2-methylbenzamide, a related compound, shows specific orientations of the N—H and C=O bonds, and the amide linkage makes distinct dihedral angles with the aniline and benzoyl rings. This structural information is vital for predicting the reactivity and properties of similar compounds (Gowda et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives is influenced by their structure. For example, N-Fluorobenzamide undergoes a formal [4+2] cycloaddition reaction with maleic anhydride, demonstrating the reactivity of the amide group in such compounds (Lu et al., 2022).
Physical Properties Analysis
The physical properties of benzamide derivatives vary based on their specific molecular structure. For instance, polymers derived from compounds like N,N′-m-phenylenebis(3-hydroxybenzamide) exhibit significant thermal stability, which is a crucial physical property for materials science applications (Mikrovannidis, 1985).
Chemical Properties Analysis
The chemical properties of benzamide derivatives can be diverse. For example, the introduction of N-phenyl substitutions in certain compounds can lead to fluorescence enhancement, demonstrating the potential for optical applications. This "amino conjugation effect" is significant in understanding the chemical behavior of such compounds (Yang et al., 2002).
Scientific Research Applications
Polymer Synthesis
"4-[(anilinocarbonyl)amino]-N-methylbenzamide" and its derivatives have been utilized in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in various organic solvents and demonstrate high thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen atmosphere. Their glass transition temperatures (Tg) range between 168 and 254°C, indicating their potential for high-performance materials applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Medicinal Chemistry
Compounds structurally related to "this compound" have shown significant anticonvulsant activities. Specifically, a series of 4-aminobenzamides have been prepared and evaluated for their effects against seizures induced by electroshock and pentylenetetrazole in mice. Among these, certain derivatives displayed potent activity, suggesting their potential for developing new antiepileptic drugs (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Organic Synthesis
Derivatives of "this compound" have been explored in the context of organic syntheses, such as the synthesis of quinoxalines and quinazolines. These processes involve reactions with various anilines and other reagents, yielding compounds that have been further evaluated for antimicrobial activities. Notably, some derivatives exhibited broad-spectrum antimicrobial activity, highlighting their potential for pharmaceutical development (Refaat, Moneer, & Khalil, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-methyl-4-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-16-14(19)11-7-9-13(10-8-11)18-15(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBROORVABHRFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)
![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)


![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)
![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

